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Compound of Interest

Compound Name:
N-Trityl-1,2-ethanediamine

hydrobromide

CAS No.: 389064-43-1

Cat. No.: B1628918

Get Quote

Executive Summary
N-Trityl-1,2-ethanediamine Hydrobromide (CAS: 389064-43-1) is a high-value mono-

protected diamine intermediate used extensively in medicinal chemistry and solid-phase

peptide synthesis (SPPS).[1][2] By selectively masking one amino group of ethylenediamine

with a bulky triphenylmethyl (trityl) group, this compound allows researchers to perform

regiospecific derivatization on the remaining primary amine. Its utility spans the development of

bifunctional linkers for antibody-drug conjugates (ADCs), the synthesis of chiral ligands for

asymmetric catalysis, and the preparation of nitrogen-containing heterocycles.

This guide provides a rigorous analysis of its molecular architecture, validated synthesis

protocols, and critical handling parameters for drug development applications.
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The molecule consists of an ethylenediamine backbone where one nitrogen atom is sterically

hindered and electronically modified by a trityl group (

). The hydrobromide salt form (

) confers improved stability and crystallinity compared to the free base, which is often an oil or
low-melting solid.

Steric Bulk: The trityl group acts as a massive steric shield, preventing over-alkylation or side

reactions at the

-position.

Electronic Environment: The trityl group is acid-labile. The

bond can be cleaved under mild acidic conditions (e.g., TFA/DCM), regenerating the free
amine. The HBr counterion typically associates with the sterically accessible, highly basic
primary amine (

).
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Property Specification

Chemical Name N-Trityl-1,2-ethanediamine hydrobromide

Synonyms
N-Tritylethylenediamine HBr;

-(Triphenylmethyl)ethane-1,2-diamine HBr

CAS Number 389064-43-1 (Salt); 75257-79-3 (Free Base)

Molecular Formula
(Salt);

(Base)

Molecular Weight 383.33 g/mol (Salt); 302.42 g/mol (Base)

Appearance White to off-white crystalline powder

Solubility
Soluble in Methanol, DMSO, DMF; Sparingly

soluble in water

Melting Point
Decomposes >200°C (Salt form enhances

thermal stability)

pKa
~10 (Primary amine), ~6-7 (Trityl amine -

reduced basicity)

Structural Visualization
The following diagram illustrates the connectivity and the steric shielding provided by the trityl

group.

Figure 1: Functional Connectivity of N-Trityl-1,2-ethanediamine HBr
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Reaction Mechanism
The synthesis relies on the nucleophilic substitution of trityl chloride by ethylenediamine. To

ensure mono-tritylation, a large excess of ethylenediamine is critical. This statistical bias

minimizes the formation of the

-bis-trityl byproduct.

Reaction Equation:

Subsequent salt exchange or workup yields the HBr form.

Step-by-Step Laboratory Protocol
Note: All steps should be performed in a fume hood due to the volatility of ethylenediamine.

Reagent Setup:

Dissolve Ethylenediamine (10 equiv) in Dichloromethane (DCM) anhydrous.

Prepare a solution of Trityl Chloride (1 equiv) in DCM.

Addition:

Cool the amine solution to 0°C under nitrogen atmosphere.

Add the Trityl Chloride solution dropwise over 60 minutes. Slow addition is crucial to

maintain the excess amine concentration locally.

Workup (Free Base Isolation):

Wash the organic layer with water (3x) to remove excess ethylenediamine and

hydrochloride salts.

Dry the organic layer over

and concentrate in vacuo to obtain the crude oil.

Salt Formation (HBr):
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Dissolve the crude oil in minimal ethanol or diethyl ether.

Add HBr (48% aq. or in acetic acid) dropwise until pH ~4-5.

The hydrobromide salt will precipitate as a white solid.

Filtration: Collect the solid by vacuum filtration and wash with cold ether.

Recrystallization:

If necessary, recrystallize from Ethanol/Ether to achieve >98% purity.

Figure 2: Synthesis Workflow for N-Trityl-1,2-ethanediamine HBr
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Linker Chemistry for ADCs
In Antibody-Drug Conjugates (ADCs), the stability of the linker is paramount. N-Trityl-1,2-

ethanediamine serves as a scaffold for "cleavable" linkers.

Protocol: The free primary amine is coupled to a cytotoxic payload (e.g., via an amide bond).

Deprotection: The trityl group is removed with 1% TFA, exposing the secondary amine for

attachment to the antibody or a spacer arm.

Advantage: The bulkiness of the trityl group improves solubility of hydrophobic payloads

during intermediate steps.

Solid-Phase Peptide Synthesis (SPPS)
The compound is used to introduce a diamine spacer on solid supports (e.g., 2-chlorotrityl

chloride resin).

Orthogonality: The trityl group is acid-sensitive, allowing it to be removed simultaneously with

resin cleavage or selectively if highly dilute acid is used, depending on the resin type.

Ligand Synthesis
It acts as a precursor for

-asymmetric ligands (e.g., Salen-type ligands) used in enantioselective catalysis. The trityl
group forces the molecule into specific conformations, enhancing chiral induction.

Part 4: Handling, Stability & QC
Storage & Stability[11]

Temperature: Store at 2-8°C (Refrigerated).

Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen) if possible.

Light: Protect from light to prevent slow degradation of the trityl-nitrogen bond.

Shelf Life: 24 months if stored properly in a sealed container.
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Quality Control Parameters
Researchers should verify the identity using the following metrics:

1H NMR (

):

7.2-7.5 ppm (Multiplet, 15H, Trityl aromatic).

2.8-3.1 ppm (Multiplet, 4H, Ethylene backbone).

8.5+ ppm (Broad singlet, Ammonium protons).

Mass Spectrometry (ESI):

Positive Mode:

(Free base mass + proton).

Note: The trityl cation (

, m/z 243) is a common fragment in MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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